2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide
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Overview
Description
2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are used in various therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE typically involves the reaction of 4,6-dihydroxy-2-pyrimidinethiol with 2,4,5-trichlorophenylacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated systems for purification and isolation further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer .
Comparison with Similar Compounds
Similar Compounds
4,6-Dihydroxy-2-mercaptopyrimidine: Similar in structure but lacks the trichlorophenylacetyl group.
2-Amino-4,6-dihydroxy-5-nitrosopyrimidine: Contains an amino group and a nitroso group, differing in functional groups.
Uniqueness
2-[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE is unique due to the presence of both the pyrimidine and trichlorophenylacetyl moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H8Cl3N3O3S |
---|---|
Molecular Weight |
380.6 g/mol |
IUPAC Name |
2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide |
InChI |
InChI=1S/C12H8Cl3N3O3S/c13-5-1-7(15)8(2-6(5)14)16-11(21)4-22-12-17-9(19)3-10(20)18-12/h1-3H,4H2,(H,16,21)(H2,17,18,19,20) |
InChI Key |
LCARJRJGODJGPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)CSC2=NC(=CC(=O)N2)O |
Origin of Product |
United States |
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